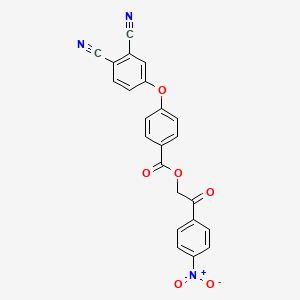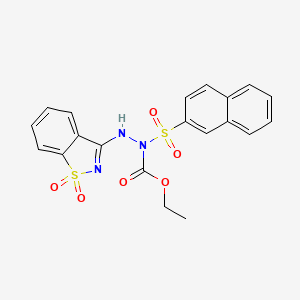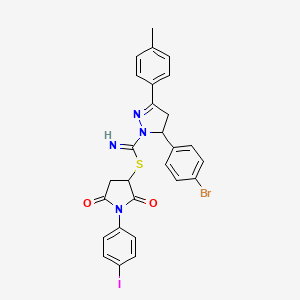![molecular formula C16H10FN3 B11529995 1-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B11529995.png)
1-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by the presence of a triazole ring fused to a quinoline moiety, with a fluorophenyl group attached at the 1-position. The unique structure of this compound imparts it with a range of biological activities, making it a valuable target for drug development and other scientific research applications.
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chlorocinchoninic acid with hydrazine to form 2-hydrazinocinchoninic acid, which is then reacted with aroylhydrazines to yield the desired triazoloquinoline derivatives . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the triazole ring, leading to different triazoline derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline has a wide range of scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. For instance, it has been shown to intercalate into DNA, disrupting the replication process and leading to cell death in cancer cells . Additionally, the compound can inhibit certain enzymes, such as adenosine receptors, which play a role in various physiological processes .
Comparison with Similar Compounds
1-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline can be compared with other similar compounds, such as:
[1,2,4]Triazolo[4,3-a]quinoxaline: This compound shares a similar triazole-quinoline structure but differs in its biological activities and specific applications.
[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Another related compound with a fused triazole ring, but with different pharmacological properties.
[1,2,4]Triazolo[4,3-a]pyrazine: This compound has shown potential as a dual inhibitor of c-Met/VEGFR-2 kinases, highlighting its unique mechanism of action compared to the quinoline derivative.
Properties
Molecular Formula |
C16H10FN3 |
|---|---|
Molecular Weight |
263.27 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C16H10FN3/c17-13-8-5-12(6-9-13)16-19-18-15-10-7-11-3-1-2-4-14(11)20(15)16/h1-10H |
InChI Key |
YKHRYQSJQRCYTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11529916.png)
![6-tert-butyl-2-{[(1E,2E)-3-phenylprop-2-en-1-ylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11529918.png)

![1-[5-{3-[(4-chlorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11529939.png)

![N'-{(E)-[2-(benzyloxy)phenyl]methylidene}-4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)benzohydrazide](/img/structure/B11529959.png)
![2-Methyl-4-(phenylsulfanyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11529967.png)
![3,3'-[(1E)-3-(4-nitrobenzyl)triaz-1-ene-1,3-diyl]bis(4-methyl-1,2,5-oxadiazole)](/img/structure/B11529975.png)
![Bis[2-(4-chlorophenyl)-2-oxoethyl] biphenyl-2,2'-dicarboxylate](/img/structure/B11529982.png)
![N,N'-(sulfonyldibenzene-4,1-diyl)bis[2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide]](/img/structure/B11529984.png)
![N-phenyl-N-[4-({(2E)-2-[3-(prop-2-en-1-yloxy)benzylidene]hydrazinyl}carbonyl)benzyl]benzenesulfonamide](/img/structure/B11529993.png)
![1-[5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(4-chlorophenyl)-1-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11529994.png)

![3-[(3-bromo-4-hydroxy-5-methoxybenzylidene)amino]-2-{3-nitrophenyl}-2-methyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B11530002.png)
